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Compound of Interest

Compound Name:
1-methyl-3-(pyridazin-4-yl)-1H-

pyrazol-5-amine

CAS No.: 1564818-41-2

Cat. No.: B1433973

Get Quote

Target Molecule: 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Molecular Weight: ~175.19

g/mol Core Challenge: Mitigating catalyst poisoning by the electron-deficient pyridazine

"diazine" motif and the coordinating free primary amine.[1]

Strategic Analysis & Retrosynthetic Logic
Synthesizing 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine presents a "push-pull"

electronic challenge. The pyridazine ring is highly electron-deficient (π-deficient), making it

prone to oxidative addition difficulties or inverse electron demand side reactions.[1] Conversely,

the 5-amino-pyrazole moiety is electron-rich (π-excessive) with a free amine capable of

chelating Palladium (Pd) species, effectively killing the catalytic cycle.

Critical Decision Matrix
Route A (Suzuki Coupling): Best for late-stage diversification (e.g., if you have a library of

pyridazine halides). Requires careful catalyst selection to prevent N-coordination.
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Route B (De Novo Cyclization): Best for multi-gram scale-up of this specific core.[1] Avoids

transition metals entirely but requires specific beta-ketonitrile precursors.[1]

Visual Workflow (Retrosynthesis)

Route A: Suzuki-Miyaura Coupling Route B: De Novo Cyclization

Target:
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

4-Chloropyridazine
+

(5-amino-1-methyl-1H-pyrazol-3-yl)boronic acid

Retrosynthesis A

3-oxo-3-(pyridazin-4-yl)propanenitrile
+

Methylhydrazine

Retrosynthesis B

Catalyst Selection:
XPhos Pd G2 / K3PO4

Regiocontrol:
Solvent Polarity (EtOH vs AcOH)

Click to download full resolution via product page

Caption: Retrosynthetic disconnection showing the two primary pathways: Metal-catalyzed

coupling (Route A) and Condensation/Cyclization (Route B).

Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Formation of the C3-C4 biaryl bond between the pyrazole and pyridazine rings.[1]

Mechanistic Insight
Standard Pd(PPh3)4 conditions often fail here because the pyridazine nitrogens can displace

triphenylphosphine ligands, leading to Pd-black precipitation. We utilize Dialkylbiaryl phosphine

ligands (Buchwald Ligands) like XPhos or SPhos. These bulky, electron-rich ligands prevent

the Pd center from coordinating with the pyridazine or the free amine product.

Experimental Procedure
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Reagents:

Electrophile: 4-Chloropyridazine (1.0 equiv) [Note: 4-bromo is more reactive but often less

stable].[1]

Nucleophile: 1-methyl-5-amino-1H-pyrazol-3-ylboronic acid pinacol ester (1.1 equiv).[1]

Catalyst: XPhos Pd G2 (2-5 mol%).[1]

Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv).

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Protocol:

Inert Setup: Charge a microwave vial or pressure tube with 4-chloropyridazine (1.0 mmol)

and the pyrazole boronate (1.1 mmol).

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%). Author's Note: If G2 precatalyst is

unavailable, use Pd2(dba)3 (2 mol%) + XPhos (4 mol%).

Base & Solvent: Add K3PO4 (3.0 mmol) followed by degassed 1,4-Dioxane (4 mL) and

Water (1 mL).

Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vessel immediately.

Reaction: Heat to 100°C for 4–12 hours.

Microwave Option: 120°C for 45 minutes.

Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na2SO4.[1]

Purification: Flash chromatography (DCM:MeOH gradient, 0-10%). Pyridazine-amines are

polar; typical elution occurs at 5-8% MeOH.[1]

Troubleshooting Table: Coupling Optimization
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Issue Observation Remediation Strategy

Protodeboronation
Pyrazole boronate hydrolyzes

(mass - Bpin)

Switch base to anhydrous

Cs2CO3 or K2CO3.[1] Switch

solvent to n-Butanol or

Toluene.[1]

Catalyst Poisoning Reaction stalls; Pd black forms

Increase catalyst to 5 mol%.

Switch ligand to CM-Phos or

CataCXium A.[1]

Amine Interference Low yield; complex mixture

Protect the 5-amine as a Boc-

carbamate or Trityl group prior

to coupling.[1]

Protocol B: De Novo Cyclization (Scale-Up Route)
Objective: Constructing the pyrazole ring directly onto the pyridazine core. This is often

chemically superior to coupling for this specific scaffold as it avoids transition metals.[1]

Mechanistic Insight
The reaction involves the condensation of methylhydrazine with a beta-ketonitrile.[1] The

regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The internal

nitrogen (NH-Me) is more nucleophilic, but the terminal nitrogen (NH2) is less sterically

hindered. In refluxing ethanol, the terminal NH2 typically attacks the ketone (most electrophilic

site), leading to the desired 5-amino-1-methyl-3-substituted isomer.[1]

Experimental Procedure
Reagents:

Precursor: 3-oxo-3-(pyridazin-4-yl)propanenitrile (1.0 equiv).[1]

Reagent: Methylhydrazine (1.2 equiv).

Solvent: Ethanol (Absolute).
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Catalyst (Optional): Acetic Acid (0.5 equiv) - helps buffer the reaction and accelerate imine

formation.

Step-by-Step Protocol:

Dissolution: Dissolve 3-oxo-3-(pyridazin-4-yl)propanenitrile (10 mmol) in Ethanol (50 mL).

Addition: Add Methylhydrazine (12 mmol) dropwise at room temperature.

Caution: Methylhydrazine is toxic.[1] Handle in a fume hood.

Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by LCMS for the

disappearance of the nitrile.

Isolation:

Cool the mixture to 0°C.

The product often precipitates as a solid. Filter and wash with cold ethanol/ether.[1]

If no precipitate: Evaporate solvent and recrystallize from EtOH/Heptane.[1]

Functionalization: Buchwald-Hartwig Amination
If the goal is to further react the 5-amine of the target molecule.[1]

The 5-amino group on the pyrazole is moderately nucleophilic but can be sluggish due to the

electron-withdrawing pyridazine ring at position 3.[1]

Catalyst:BrettPhos Pd G3 or RuPhos Pd G3 (Excellent for primary amines).[1]

Base:LiHMDS (1.0 M in THF) or NaOtBu.[1]

Conditions: 1,4-Dioxane, 90°C.

Note: If coupling to an aryl chloride, use BrettPhos.[1] If coupling to an aryl triflate, use

RuPhos.
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Reaction Pathway Visualization

4-Chloropyridazine

Pd(II) Oxidative Addition
(Rate Limiting Step)

Suzuki

Pyrazole Boronate

Catalyst Poisoning:
Pyridazine N-coordination

Standard Ligands
(PPh3)

Target:
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Reductive Elimination
(Yield: 60-85%)

Solution:
XPhos / SPhos Ligands

Stabilizes Pd(0)

Click to download full resolution via product page

Caption: Mechanistic pathway highlighting the necessity of bulky ligands (XPhos) to prevent

pyridazine-induced catalyst deactivation.
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Synthesis of 1H-Pyrazolo[3,4-b]pyridines.[1][8][9][10] MDPI.[1] (Provides analogous

conditions for condensing hydrazines with beta-keto nitriles to form fused or linked

systems).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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